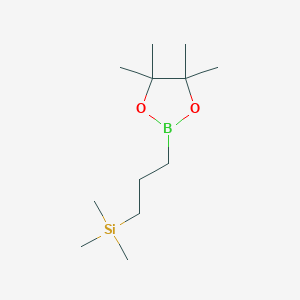
3-Trimethylsilyl-1-propylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trimethylsilyl-1-propylboronic acid pinacol ester is a boronic ester compound with the molecular formula C12H27BO2Si. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki–Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Trimethylsilyl-1-propylboronic acid pinacol ester typically involves the reaction of 3-Trimethylsilyl-1-propylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Trimethylsilyl-1-propylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are commonly employed.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted boronic esters.
Aplicaciones Científicas De Investigación
3-Trimethylsilyl-1-propylboronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 3-Trimethylsilyl-1-propylboronic acid pinacol ester involves its ability to form stable boron-carbon bonds. In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex .
Comparación Con Compuestos Similares
- Phenylboronic acid pinacol ester
- Isopropylboronic acid pinacol ester
- 3-[(Trimethylsilyl)ethynyl]phenylboronic acid pinacol ester
- trans-3-Methoxy-1-propenylboronic acid pinacol ester
Uniqueness: 3-Trimethylsilyl-1-propylboronic acid pinacol ester is unique due to its trimethylsilyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions requiring selective functionalization and protection of sensitive groups .
Propiedades
IUPAC Name |
trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BO2Si/c1-11(2)12(3,4)15-13(14-11)9-8-10-16(5,6)7/h8-10H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYVMKANVAUFQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
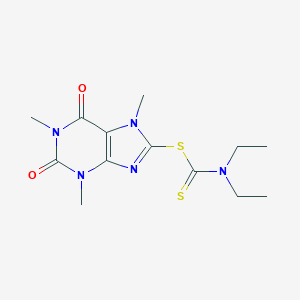
![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)
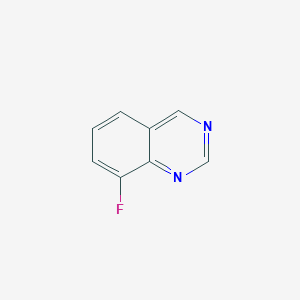
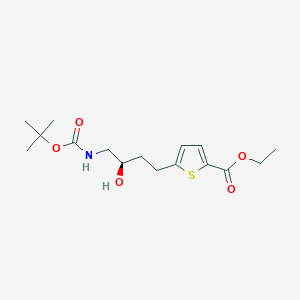
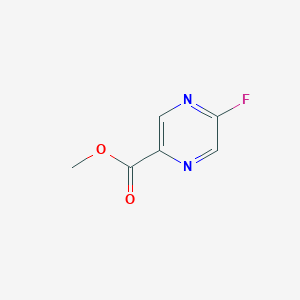

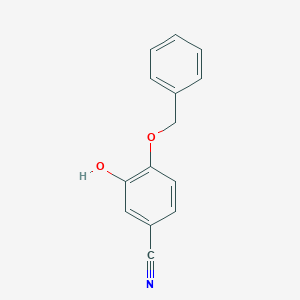
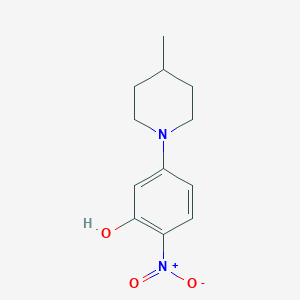
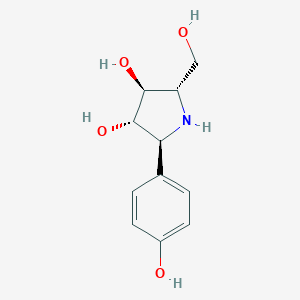
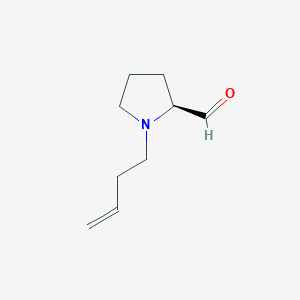
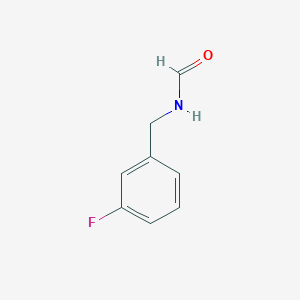
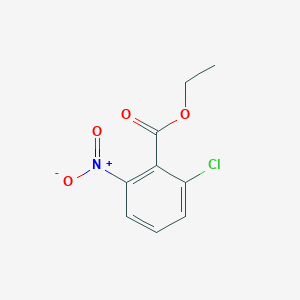
![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)
![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)
